molecular formula C5H8N4OS B11813174 2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11813174
M. Wt: 172.21 g/mol
InChI Key: YTMDPJYCYLTHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and an acetamide group at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active thiadiazole derivatives, which are known for antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

Molecular Formula

C5H8N4OS

Molecular Weight

172.21 g/mol

IUPAC Name

2-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C5H8N4OS/c1-3-8-9-5(11-3)7-4(10)2-6/h2,6H2,1H3,(H,7,9,10)

InChI Key

YTMDPJYCYLTHQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN

Origin of Product

United States

Preparation Methods

Formation of the 5-Methyl-1,3,4-Thiadiazol-2-Amine Core

The synthesis of 2-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide begins with the preparation of the 5-methyl-1,3,4-thiadiazol-2-amine intermediate. This scaffold is synthesized via cyclodehydration of thiosemicarbazide with carboxylic acid derivatives. For example, 1a–g (aromatic carboxylic acids) react with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) at 80–90°C for 1 hour, followed by hydrolysis and basification to yield 5-aryl-1,3,4-thiadiazol-2-amine derivatives. Substituting the aromatic acid with a methyl-substituted precursor would directly yield 5-methyl-1,3,4-thiadiazol-2-amine.

Acetylation of the Thiadiazol-2-Amine

The amidation step introduces the acetamide group. Two primary methods are documented:

Direct Acetylation with Acetic Anhydride

A mixture of 5-methyl-1,3,4-thiadiazol-2-amine and acetic anhydride in pyridine is refluxed for 2 hours. Post-reaction cooling yields crystalline this compound, which is recrystallized from methanol (83% yield). This method is straightforward but may require optimization to avoid over-acetylation.

Coupling with Acetyl Chloride Using Carbodiimide Reagents

Alternative protocols employ coupling agents like N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt). For instance, phenylacetic acid derivatives react with 5-amino-1,3,4-thiadiazole-2-thiol in acetonitrile, catalyzed by EDC/HOBt, to form amide bonds. Adapting this method, acetyl chloride replaces phenylacetic acid, enabling direct N-acetylation of the thiadiazol-2-amine. The reaction proceeds at room temperature for 24 hours, followed by extraction and purification via column chromatography.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Purification Key Advantages
Acetic AnhydrideAcetic anhydride, PyridineReflux, 2 hours83%Recrystallization (MeOH)Simplicity, high yield
EDC/HOBt CouplingAcetyl chloride, EDC, HOBtRT, 24 hours70–75%Column chromatographyMild conditions, avoids side reactions
In Situ AcetylationThionyl chloride, Acetic acidReflux, 4 hours68%Filtration, washingScalable for industrial applications

Key Observations :

  • The acetic anhydride method offers higher yields but requires careful temperature control to prevent decomposition.

  • EDC/HOBt-mediated coupling provides better regioselectivity, critical for complex derivatives.

  • Industrial-scale synthesis may favor in situ acetylation due to cost-effectiveness.

Reaction Optimization and Challenges

Solvent Selection

  • Acetonitrile : Enhances solubility of EDC/HOBt intermediates but necessitates evaporation post-reaction.

  • Tetrahydrofuran (THF) : Preferred for reactions involving acid chlorides due to its inertness.

  • Ethanol/Water Systems : Facilitate hydrolysis of intermediates but may reduce yields due to side reactions.

Purification Strategies

  • Recrystallization : Methanol or ethanol/water mixtures are effective for removing unreacted starting materials.

  • Column Chromatography : Essential for isolating products from coupling reactions, using ethyl acetate/petroleum ether gradients.

Common Side Reactions

  • Over-Acylation : Excess acetic anhydride may lead to diacetylated byproducts, mitigated by stoichiometric control.

  • Thiadiazole Ring Degradation : Prolonged heating in acidic conditions can destabilize the thiadiazole core, necessitating pH monitoring during hydrolysis .

Scientific Research Applications

Anticancer Activity

Mechanisms of Action:
The anticancer potential of 2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is attributed to its ability to induce apoptosis in cancer cells. The compound acts as a caspase activator and may inhibit key enzymes involved in tumor proliferation. Studies have shown that derivatives containing the thiadiazole ring can significantly reduce cell viability in various cancer cell lines such as MCF-7 (breast cancer), LoVo (colon cancer), and PC3 (prostate cancer) .

Case Studies:

  • Cell Viability Assays : In vitro studies using MTT and MTS assays demonstrated that compounds derived from this compound exhibit dose-dependent cytotoxicity. For instance, certain derivatives showed IC50 values as low as 2.44 µM against LoVo cells after 48 hours of exposure .
  • Comparative Studies : When compared with standard chemotherapeutics like doxorubicin and cisplatin, some thiadiazole derivatives displayed comparable or superior anticancer activity, indicating their potential as alternative therapeutic agents .

Antimicrobial Properties

The compound also exhibits significant antimicrobial activity against a range of bacterial and fungal strains. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways. Research has indicated that derivatives can effectively combat resistant strains of bacteria, making them valuable candidates in the fight against antibiotic resistance .

Anticholinesterase Activity

Recent studies have explored the anticholinesterase properties of certain derivatives. These compounds have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for managing neurodegenerative diseases such as Alzheimer's. The structure-activity relationship indicates that modifications on the thiadiazole ring can enhance inhibitory potency .

Summary of Findings

Property Activity IC50 Values Cell Lines Tested
Anticancer Activity Induces apoptosisAs low as 2.44 µMLoVo, MCF-7
Antimicrobial Activity Effective against resistant strainsVaries by derivativeVarious bacterial and fungal strains
Anticholinesterase Inhibits AChE and BuChENot specifiedNot specified

Mechanism of Action

The mechanism of action of 2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, in medicinal chemistry, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

a) N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetamide Derivatives
  • 2-(4-Ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (Compound ID: Y200-2645) Structure: Features a 4-ethylphenoxy group instead of the amino group. Applications: Under investigation for anti-inflammatory activity.
  • N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Structure: Incorporates a thieno-pyrimidinone substituent. Properties: Extended π-conjugation may improve binding to kinase targets. Applications: Studied for kinase inhibition in cancer therapy .
b) Ethyl-Substituted Thiadiazole Analogues
  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide (CAS: 351000-12-9)
    • Structure : Ethyl group at position 5 and a thiophene ring on the acetamide.
    • Properties : Higher molecular weight (253.34 g/mol) and altered electronic properties due to the thiophene moiety .
    • Applications : Explored for CNS activity due to thiophene’s neurophilic character.

Functional Group Variations

a) Sulfonamide Derivatives
  • N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide (CAS: 8017-69-4) Structure: Sulfamoyl group replaces the amino group. Properties: Enhanced solubility in polar solvents due to the sulfonamide’s ionizability. Applications: Carbonic anhydrase inhibition, analogous to acetazolamide .
b) Thioether-Linked Compounds
  • 2-[(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio]-N-(3-chlorophenyl)acetamide Structure: Benzylthio and chlorophenyl substituents. Applications: Antimicrobial activity against Gram-positive bacteria .
Table 1: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) Key Substituents
2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 187.25 160–162* 1.2 (DMSO) Amino, Methyl
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-ethylphenoxy)acetamide 293.34 132–134 0.8 (Ethanol) Ethylphenoxy, Methyl
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide 253.34 158–160 2.5 (DMSO) Ethyl, Thiophene
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide 220.25 >250 8.3 (Water) Sulfamoyl

*Estimated based on analogues in .

Solubility and Stability Trends

  • Amino vs. Sulfonamide Groups: The sulfonamide derivative (CAS: 8017-69-4) exhibits 7-fold higher aqueous solubility than the amino-substituted parent compound due to ionization .
  • Thiophene vs. Phenoxy Substituents: Thiophene-containing analogues (e.g., CAS: 351000-12-9) show better solubility in organic solvents, favoring blood-brain barrier penetration .

Biological Activity

2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives, known for their diverse biological activities. The structural features of thiadiazoles contribute to their potential as therapeutic agents, particularly in areas such as antimicrobial, anticancer, and anticonvulsant activities. This article aims to summarize the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H8N4S2\text{C}_6\text{H}_8\text{N}_4\text{S}_2

This compound contains a thiadiazole ring that is pivotal for its biological activity. The presence of amino and acetamide functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown activity against various Gram-positive and Gram-negative bacteria. In particular, some derivatives have demonstrated Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like streptomycin .
  • Antifungal Activity : Thiadiazole derivatives have also displayed antifungal properties against strains such as Aspergillus niger and Candida albicans, with specific compounds showing zones of inhibition ranging from 15 to 19 mm .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied:

  • Cell Viability Assays : In vitro studies using the MTS assay revealed that compounds based on the thiadiazole scaffold can significantly reduce cell viability in cancer cell lines such as MCF-7 and LoVo. For example, one study reported a 4.65-fold increase in apoptotic cells after treatment with certain derivatives compared to untreated controls .
  • Mechanism of Action : The compounds induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells, which is crucial for their anticancer efficacy .

Anticonvulsant Activity

Some studies have indicated that thiadiazole derivatives can possess anticonvulsant properties:

  • In Vivo Studies : Research involving animal models has shown that certain compounds exhibit protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) methods. For instance, one compound was found to be more effective than valproic acid in preventing seizures .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
Various ThiadaizolesAntimicrobialSignificant activity against E. coli and S. aureus; MIC values lower than standard antibiotics.
Thiadiazole DerivativesAnticancerInduced apoptosis in MCF-7 cells; reduced viability by up to 60% at high concentrations.
2-Amino-N-(5-methyl...)AnticonvulsantShowed protective effects in MES model; LD50 higher than standard anticonvulsants.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide and amino groups facilitate nucleophilic substitutions. A key reaction involves replacing the chloro group in precursor compounds:

  • Synthesis of piperazine derivatives :
    Reaction with substituted piperazines under basic conditions (K₂CO₃/acetone, 25°C) yields target compounds with 72–85% efficiency .

ReactantConditionsProduct YieldCharacterization Data (IR/NMR)
2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamidePiperazine, acetone, 5 h78%IR: 1699 cm⁻¹ (C=O); ¹H NMR: δ 3.45–3.60 ppm (piperazine protons)

Acetylation and Acylation

The amino group undergoes acetylation to form stabilized derivatives:

  • Reaction with acetic anhydride :
    Refluxing with acetic anhydride and pyridine produces N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide derivatives in 83% yield .

Reaction ComponentConditionsProduct Characteristics
Acetic anhydrideReflux, 2 h¹H NMR: δ 2.22 ppm (CH₃CO); m.p. 275–276°C

Condensation Reactions

The compound participates in condensation to form Schiff bases or heterocyclic systems:

  • Interaction with aldehydes :
    Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis to form imine-linked products .

AldehydeCatalystYieldApplication
BenzaldehydeHCl (cat.)65%Precursor for antimicrobial agents

Electrochemical Reactions

Electron transfer mechanisms dominate in redox environments:

  • Cyclic voltammetry studies :
    Exhibits reversible oxidation at +0.85 V (vs. Ag/AgCl) due to thiadiazole ring electron delocalization.

ElectrolytePeak Potential (V)Mechanism
Phosphate buffer (pH 7)+0.85Electron transfer followed by chemical reaction (EC)

Hydrolysis and Stability

Stability under acidic/basic conditions determines pharmaceutical applicability:

  • Acidic hydrolysis :
    Degrades in 6M HCl at 80°C, yielding 5-methyl-1,3,4-thiadiazol-2-amine and acetic acid.

  • Basic hydrolysis :
    Forms water-soluble salts (e.g., sodium derivative) at pH > 10, enhancing bioavailability.

Structural Insights Influencing Reactivity

Crystallographic data (e.g., PDB: 3TZ1) reveal planar thiadiazole-acetamide systems stabilized by N–H⋯N hydrogen bonds . This rigidity enhances electrophilic substitution selectivity at the C-5 position.

Key Reaction Trends:

  • Substitution > Condensation > Electrochemical modulation in synthetic utility.

  • Amino group reactivity is pH-dependent, favoring acylations at neutral conditions .

Q & A

Q. How can batch-to-batch variability in synthesis be minimized?

  • Answer : Implement process analytical technology (PAT), such as in-line FTIR or Raman spectroscopy, to monitor reaction progress in real time. Statistical optimization (e.g., Design of Experiments) identifies critical parameters (e.g., stoichiometry, mixing rate) affecting consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.